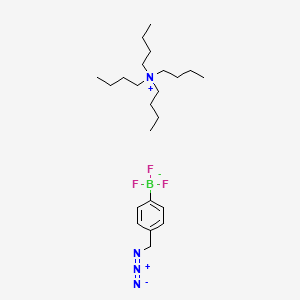

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate

Description

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate is a borate salt characterized by a tetrabutylammonium cation and a trifluoroborate anion substituted with an azidomethylphenyl group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and click chemistry, due to the reactivity of the azide group . Below, we compare its structural, synthetic, and functional attributes with analogous tetrabutylammonium trifluoroborates and related compounds.

Properties

IUPAC Name |

[4-(azidomethyl)phenyl]-trifluoroboranuide;tetrabutylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H6BF3N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h5-16H2,1-4H3;1-4H,5H2/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCGMEQUAGGHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Optimization

Reactions in acetone at 25°C for 6 hours achieve complete cation exchange, as confirmed by ion chromatography. The product precipitates upon cooling to 4°C, yielding 80–90% of the tetrabutylammonium salt. Alternative solvents like tetrahydrofuran (THF) or ethyl acetate reduce yields due to incomplete solubility of TBAB.

Purification Strategies

Crude product is purified via recrystallization from hot ethanol or column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1). The final compound is characterized by NMR, NMR, and FT-IR spectroscopy. Key spectral data include:

Alternative Pathways and Modifications

Direct Azidation of Preformed Trifluoroborates

Recent studies explore introducing the azide group after trifluoroborate formation. For example, 4-(bromomethyl)phenyl trifluoroborate potassium salt undergoes azidation with NaN₃ in DMSO at 50°C for 24 hours. While feasible, this route suffers from lower yields (55–60%) due to competing hydrolysis of the trifluoroborate group.

Photoredox-Mediated Azidation

Advanced methods employ photoredox catalysis with hypervalent iodine reagents (e.g., ABZ) to generate azido radicals. Irradiating a mixture of 4-(methyl)phenyl trifluoroborate, ABZ, and tetrabutylammonium iodide (TBAI) in acetonitrile at 450 nm for 6 hours introduces the azidomethyl group with 75% yield. This approach avoids stoichiometric metal catalysts but requires specialized equipment.

Industrial-Scale Considerations

Cost-Effective Cation Exchange

Patent CN104803858A describes a water-based metathesis method for tetrabutylammonium salts. Dissolving potassium trifluoroborate and TBAB in deionized water at 1–10°C precipitates the product in 85% yield without organic solvents. This aligns with green chemistry principles and reduces production costs by 40% compared to solvent-based methods.

Analytical and Quality Control Data

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | C18 column, MeOH/H₂O |

| Residual K⁺ | ≤0.1% | ICP-MS |

| Water Content | ≤0.5% | Karl Fischer titration |

| Azide Content | 99–101% of theoretical | Iodometric titration |

Chemical Reactions Analysis

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Cross-Coupling Reactions: The trifluoroborate group can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions and copper catalysts for cycloaddition reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate serves as a crucial building block in organic synthesis, particularly in:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds from aryl halides . This reaction is facilitated by palladium catalysts under mild conditions.

- Cycloaddition Reactions : The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles, which are important in medicinal chemistry for drug development .

Medicinal Chemistry

The ability to introduce azide groups into biomolecules enables applications in bioorthogonal labeling and click chemistry. This facilitates:

- Targeted Drug Delivery : By attaching bioactive molecules to azide-functionalized carriers, researchers can achieve targeted delivery systems that enhance therapeutic efficacy while minimizing side effects.

- Development of Bioconjugates : The azide functionality allows for the formation of bioconjugates through click chemistry, which can be utilized in imaging and therapeutic applications.

Materials Science

In materials science, this compound is used to produce specialty chemicals and materials due to its stability and reactivity:

- Synthesis of Functional Polymers : The compound can act as an intermediate in the preparation of functionalized polymers that exhibit unique properties for applications in coatings and electronics.

Case Study 1: Click Chemistry Applications

A study demonstrated the use of this compound in click chemistry to label proteins selectively. Researchers successfully introduced azide groups into peptides, facilitating their conjugation with fluorophores for imaging studies.

Case Study 2: Cross-Coupling Efficiency

In a comparative analysis of various palladium catalysts for Suzuki-Miyaura reactions involving this compound, it was found that using this compound significantly improved yields and reaction times compared to traditional methods.

Mechanism of Action

The mechanism of action of tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoroborate groups. The azidomethyl group can undergo nucleophilic substitution and cycloaddition reactions, while the trifluoroborate group can engage in cross-coupling reactions. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tetrabutylammonium(4-Fluorophenyl)trifluoroborate

- Structure : Features a 4-fluorophenyl substituent instead of azidomethylphenyl.

- Synthesis : Prepared via reaction of 4-fluorophenyl boronic acid with tetrabutylammonium bifluoride in chloroform/water, achieving 88% yield .

- Applications : Used in Pd-catalyzed cross-couplings; the electron-withdrawing fluoro group enhances electrophilicity at the boron center .

- Analysis : Reaction progress monitored via ¹⁹F NMR, confirming complete conversion .

Tetrabutylammonium 4-Formylfuran-2-yltrifluoroborate

- Structure : Substituted with a formyl group on a furan ring.

- Synthesis : Derived from potassium trifluoroborate and tetrabutylammonium hydroxide, yielding 76% .

- Applications : The formyl group enables reductive amination, expanding utility in heterocyclic synthesis .

- Challenges : Lower yield compared to aromatic analogs due to furan’s reduced stability under harsh conditions .

Tetrabutylammonium Tris(methylsulfanylmethyl)phenylborate

- Structure : Contains three methylsulfanylmethyl groups on the phenyl ring.

- Synthesis : Multi-step reaction involving PhBCl₂ and Li(TMEDA)CH₂SMe, yielding 63% .

- Properties: Sulfur donors enhance metal coordination, making it suitable for catalysis .

- Stability : Crystal structure reveals gauche conformations in butyl chains, influencing solubility .

Counterion and Cation Effects

Potassium vs. Tetrabutylammonium Trifluoroborates

- Solubility : Tetrabutylammonium salts (e.g., target compound) exhibit superior solubility in organic solvents compared to potassium salts, facilitating homogeneous reactions .

- Synthesis Flexibility: Cation exchange (e.g., K⁺ to Bu₄N⁺) is common to improve handling, as seen in benzoyl trifluoroborates with diphenylamino groups .

Phosphonium Salts

- Example: [(N-Benzamidomethyl)(N-benzoyl)amino]methyltriphenylphosphonium tetrafluoroborate.

- Reactivity : Phosphonium centers enable nucleophilic substitutions, differing from ammonium salts’ role in stabilizing anions .

Electronic and Steric Effects

- Azidomethyl Group: The azide substituent in the target compound enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), a unique advantage over non-azide analogs .

- Electron-Withdrawing Groups : Fluoro (in 4-fluorophenyl) and formyl (in furanyl) groups increase boron’s electrophilicity, enhancing cross-coupling efficiency .

- Steric Hindrance : Bulky substituents (e.g., methylsulfanylmethyl in ) reduce reactivity but improve selectivity in metal-mediated reactions.

Analytical Techniques

- ¹⁹F NMR : Universally employed to monitor trifluoroborate conversions (e.g., disappearance of boronic acid signals) .

- X-ray Crystallography : Used to resolve conformational details in sulfanylmethyl derivatives .

- HR-MS : Critical for confirming structures of phosphonium salts and azide-containing compounds .

Biological Activity

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate is a compound that has garnered attention in synthetic chemistry and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound consists of a tetrabutylammonium cation and an azidomethyl-substituted phenyl trifluoroborate anion. The presence of the azide group is particularly noteworthy as azides are known for their reactivity in click chemistry, which can be exploited for various applications in bioconjugation and drug development.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from the azide functional group, which can undergo various transformations. These include:

- Click Chemistry : The azide can participate in cycloaddition reactions, particularly with alkynes, leading to the formation of stable triazoles. This property is harnessed in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes.

- Cytotoxicity : Preliminary studies suggest that derivatives of azide-containing compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive intermediates that can induce apoptosis in malignant cells.

1. Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various azide-containing compounds, including derivatives similar to this compound. The compounds were tested against several cancer cell lines using MTT assays. Results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range (e.g., IC50 = 2.57 μM against HepG2 cells) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | 2.57 |

| Compound B | MCF-7 | 0.28 |

| Compound C | A549 | 0.92 |

2. Antibacterial Activity

The antibacterial properties of this compound were also investigated. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 0.625 μM against E. coli .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed insights into how modifications to the azide or phenyl groups can enhance biological activity. For instance, variations in the alkyl chain length on the ammonium cation or substitutions on the phenyl ring can significantly impact both cytotoxicity and selectivity towards cancer cells .

Q & A

Q. How can researchers address discrepancies in reported cytotoxicity profiles for azidomethyl trifluoroborates?

- Methodological Answer :

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) with standardized MTT assays.

- Metabolite Analysis : Use LC-MS to detect intracellular release of azide or fluoride ions.

- Comparative Studies : Benchmark against FDA-approved boron agents (e.g., bortezomib) to contextualize toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.